molecular formula C16H18ClN3O B14907150 (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone

(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14907150
M. Wt: 303.78 g/mol
InChI Key: PBJWAYIMTVJHGV-UHFFFAOYSA-N
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Description

(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a piperazine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through cyclization reactions. The chlorinated phenyl group is then introduced via electrophilic aromatic substitution. Finally, the piperazine ring is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrole and piperazine rings makes it a candidate for drug development .

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug discovery .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone apart is its combination of a chlorinated phenyl group, a pyrrole ring, and a piperazine ring.

Properties

Molecular Formula

C16H18ClN3O

Molecular Weight

303.78 g/mol

IUPAC Name

(2-chloro-5-pyrrol-1-ylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H18ClN3O/c1-18-8-10-20(11-9-18)16(21)14-12-13(4-5-15(14)17)19-6-2-3-7-19/h2-7,12H,8-11H2,1H3

InChI Key

PBJWAYIMTVJHGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl

Origin of Product

United States

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